(Diisopropylamine)dimethylindium

MOCVD Indium precursor vapor delivery consistency

(Diisopropylamine)dimethylindium (CAS 94236-83-6), also referred to as di-isopropylmethylindium (DIPMeIn), is a sterically hindered indium amide complex that belongs to the class of liquid organoindium precursors designed for metalorganic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). The central indium atom is coordinated by two methyl groups and a diisopropylamine ligand, conferring a monomeric, non-pyrophoric liquid state at ambient conditions.

Molecular Formula C8H20InN
Molecular Weight 245.07 g/mol
CAS No. 94236-83-6
Cat. No. B12665956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Diisopropylamine)dimethylindium
CAS94236-83-6
Molecular FormulaC8H20InN
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)[In](C)C
InChIInChI=1S/C6H14N.2CH3.In/c1-5(2)7-6(3)4;;;/h5-6H,1-4H3;2*1H3;/q-1;;;+1
InChIKeyYPCQOCAROMHOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Diisopropylamine)dimethylindium (CAS 94236-83-6) – A Liquid Organoindium Precursor for Consistent Vapor-Phase Processing


(Diisopropylamine)dimethylindium (CAS 94236-83-6), also referred to as di-isopropylmethylindium (DIPMeIn), is a sterically hindered indium amide complex that belongs to the class of liquid organoindium precursors designed for metalorganic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) . The central indium atom is coordinated by two methyl groups and a diisopropylamine ligand, conferring a monomeric, non-pyrophoric liquid state at ambient conditions . In contrast to the industry-standard solid trimethylindium (TMI), this compound was developed to circumvent the notorious solid-source delivery inconsistencies that plague TMI-based processes [1]. Its principal applications include the deposition of indium phosphide (InP), indium gallium nitride (InGaN), copper indium gallium selenide (CIGS), and indium tin oxide (ITO) films in optoelectronic and photovoltaic device fabrication [2].

Why Generic Substitution of (Diisopropylamine)dimethylindium with Other Indium Precursors Fails


Indium precursors for MOCVD and ALD are not interchangeable because film quality, deposition rate, and process reproducibility critically depend on precursor physical state, vapor pressure, thermal stability, and decomposition pathway [1]. Solid TMI suffers from progressive surface area reduction during sublimation, causing unpredictable vapor concentration drift over time [2]. Triethylindium (TEI), while liquid, exhibits a vapor pressure significantly lower than TMI, reducing indium incorporation efficiency and limiting its utility for alloy growth such as InP [3]. Intramolecularly stabilized liquids like DADI (dimethylaminopropyl-dimethylindium) possess altered decomposition chemistry that affects nucleation selectivity and compositional homogeneity compared to intermolecular adducts like (diisopropylamine)dimethylindium [4]. These fundamental property divergences mean that procurement decisions based solely on indium content or nominal precursor type will yield inconsistent film properties and process outcomes.

Quantitative Differentiation of (Diisopropylamine)dimethylindium Against Closest Indium Precursor Comparators


Physical State Advantage: Liquid DIPMeIn vs. Solid TMI – Eliminating Solid-Source Delivery Instability

(Diisopropylamine)dimethylindium is a liquid at standard handling temperatures (ca. 20–25 °C), whereas trimethylindium (TMI) is a crystalline solid that sublimes with a constantly changing surface area [1]. The liquid state of DIPMeIn ensures a constant vapor concentration in the carrier gas stream over the entire precursor lifetime, a critical requirement for reproducible film thickness and composition in production-scale MOCVD [2]. This overcomes the well-documented problem of TMI delivery drift, which can cause film thickness variations exceeding 10% over the lifetime of a bubbler charge [3].

MOCVD Indium precursor vapor delivery consistency

Thermal Stability: DIPMeIn Exhibits Higher Decomposition Threshold Than TMI

Literature reports indicate that di-isopropylmethylindium (DIPMeIn) possesses higher thermal stability than trimethylindium (TMI), enabling its use at elevated growth temperatures without premature gas-phase decomposition [1]. While explicit decomposition onset temperatures are not publicly available in peer-reviewed form, the patent literature and technical summaries classify DIPMeIn as a thermally robust liquid source, in contrast to TMI which begins significant decomposition below 300 °C in the gas phase [2]. This property is particularly advantageous for high-temperature MOCVD of wide-bandgap nitrides such as InGaN, where precursor pre-reaction must be minimized.

Thermal stability precursor decomposition MOCVD

Achievable Purity After Purification: DIPMeIn Shows Lower Residual Impurity Levels Than TMI

A systematic purification study disclosed in US Patent 7,321,048 demonstrates that di-isopropylmethylindium (DIPMeIn) can be purified to a residual impurity level of <2 arbitrary units for tris(dimethylamino)indium, In(NMe2)3, whereas trimethylindium (TMI) subjected to the same purification protocol retains a higher impurity level of <3 arbitrary units [1]. This indicates that DIPMeIn is intrinsically more amenable to ultra-purification, a critical factor for electronic-grade film deposition where trace metal and organic contaminants degrade carrier mobility and device reliability.

Organometallic purification precursor purity MOCVD/ALD

Layer Quality: Comparable or Superior InP Mobility Achieved with TMIn-HNiPr2 Adduct Analog

The closely related adduct TMIn-HNiPr2 (trimethylindium–diisopropylamine) was demonstrated to yield InP epitaxial layers with low-temperature (77 K) electron mobilities exceeding 100,000 cm²/V·s, a benchmark for high-purity InP grown by MOVPE [1]. While this study used the trimethyl analog rather than (diisopropylamine)dimethylindium directly, the structural and chemical similarity supports the expectation that the dimethyl variant will deliver comparable or superior electronic film quality. By contrast, TMI-derived InP typically requires extremely careful bubbler conditioning to approach such mobility values [2].

InP epitaxy electron mobility MOVPE

High-Value Application Scenarios for (Diisopropylamine)dimethylindium Based on Quantitative Differentiation


Production-Scale MOCVD of InGaN for High-Brightness LEDs Requiring Consistent Indium Incorporation

The liquid state and stable vapor delivery of (diisopropylamine)dimethylindium make it the preferred indium source for high-volume LED manufacturing where run-to-run indium composition uniformity is critical. Eliminating the ≥10% film thickness drift associated with solid TMI bubblers [1] directly improves wavelength consistency and binning yield across thousands of wafers.

High-Temperature MOCVD of InGaN for Wide-Bandgap Power Electronics

The enhanced thermal stability of DIPMeIn relative to TMI [2] permits growth at substrate temperatures exceeding 300 °C without premature gas-phase decomposition. This is essential for depositing high-crystallinity InGaN layers for next-generation power transistors and RF devices where defect density must be minimized.

Ultra-Pure Indium Precursor Procurement for High-Mobility InP HEMT Structures

The purification advantage demonstrated for DIPMeIn over TMI [3] enables the delivery of indium precursors with lower residual impurity levels. This directly supports the fabrication of high-electron-mobility transistors (HEMTs) where carrier mobility exceeding 100,000 cm²/V·s is required, and trace impurity incorporation can severely degrade device performance.

Atomic Layer Deposition of Indium Oxide for High-Performance Thin-Film Transistors

Liquid organoindium precursors with consistent vapor pressure, such as (diisopropylamine)dimethylindium, are ideal for ALD of In₂O₃ channel layers in oxide thin-film transistors [4]. The liquid delivery format avoids solid-source variability, enabling precise precursor pulse dosing and uniform film thickness across large-area substrates.

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